molecular formula C13H16O4 B8431743 Ethyl 2-hydroxy-3-methyl-4-phenyl-4-oxobutyrate

Ethyl 2-hydroxy-3-methyl-4-phenyl-4-oxobutyrate

Cat. No. B8431743
M. Wt: 236.26 g/mol
InChI Key: DIKSGAPSESPUGE-UHFFFAOYSA-N
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Patent
US05081119

Procedure details

A mixture of 13.4 g of propiophenone and 15.3 g of ethyl glyoxylate is heated at 135° C. for 5 hours.
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
ethyl glyoxylate
Quantity
15.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[CH:12]=[O:13]>>[OH:13][CH:12]([CH:2]([CH3:3])[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4])[C:11]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
ethyl glyoxylate
Quantity
15.3 g
Type
reactant
Smiles
C(C=O)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(C(=O)OCC)C(C(=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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